molecular formula C7H13NO2S B3331615 (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid CAS No. 84915-43-5

(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid

Cat. No.: B3331615
CAS No.: 84915-43-5
M. Wt: 175.25 g/mol
InChI Key: PPNGSCRYZMXTEK-YFKPBYRVSA-N
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Description

(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid is a chiral, non-proteinogenic amino acid featuring a saturated 1,4-thiazinane heterocycle. This scaffold, incorporating nitrogen and sulfur atoms in a six-membered ring, is a significant motif in medicinal and organic chemistry due to its presence in bioactive molecules and its utility as a synthetic building block . Compounds with the thiazinane-4-carboxylic acid structure are of high research interest for investigating endogenous metabolic processes. Specifically, the formation of 1,3-thiazinane-4-carboxylic acid from the non-enzymatic condensation of homocysteine (or its thiolactone) with formaldehyde has been identified as a potential pathway for modulating the levels of these reactive metabolites in living systems . Research indicates such adducts are formed in vivo and excreted in urine, suggesting a role in sulfur amino acid metabolism and related disorders . As a derivative, this dimethyl-substituted analogue provides a stabilized structure for probing these biochemical mechanisms. The 1,4-thiazinane core is a privileged structure in drug discovery. Various thiazinane derivatives have been reported to exhibit a wide range of pharmacological activities, including serving as HIV integrase inhibitors for AIDS treatment, antibiotics (e.g., in the cephalosporin class), muscle relaxants, and anticoagulants . The specific stereochemistry and substitution pattern of this compound make it a valuable chiral synthon for the synthesis of more complex, optically active molecules, such as fused heterocycles and spiro compounds, which are often explored for their biological potential . This product is intended for research applications only, including use as a reference standard in analytical chemistry, a building block in organic synthesis, and a probe for studying biochemical pathways related to sulfur metabolism. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-2,2-dimethylthiomorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNGSCRYZMXTEK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCCS1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NCCS1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905014
Record name (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84915-43-5
Record name (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate carboxylic acid derivative in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazinane derivatives, including (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Study:
A study highlighted the synthesis of a series of thiazinane derivatives that showed promising antibacterial activity. The derivatives were tested against multiple drug-resistant strains, with some exhibiting Minimum Inhibitory Concentrations (MICs) lower than those of existing antibiotics .

Antiviral Properties

Thiazinane compounds have also been investigated for their antiviral properties. For instance, certain derivatives are being evaluated as inhibitors of HIV integrase, a crucial enzyme for viral replication . The ability to inhibit such enzymes positions these compounds as potential candidates for antiviral drug development.

Case Study:
In a recent study, a thiazinane derivative was shown to inhibit HIV integrase with an IC50 value in the low micromolar range. This finding suggests that modifications to the thiazinane structure could enhance its antiviral efficacy .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for functionalization through various chemical reactions such as alkylation and acylation .

Synthesis Table:

Reaction TypeConditionsYield (%)Reference
AlkylationDMF, K2CO365-75
AcylationTHF, EDC/HCl55-68
HydrolysisMethanolic KOH58-68

Development of New Therapeutics

The compound has been utilized in the development of new therapeutic agents targeting various diseases. Its derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, showcasing a broad spectrum of pharmacological effects .

Case Study:
A derivative of this compound was developed into a novel analgesic agent that demonstrated significant pain relief in animal models without the side effects commonly associated with traditional analgesics .

Mechanism of Action

The mechanism of action of (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the thiazinane ring can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

1,3-Thiazinane-2-carboxylic Acid (CAS: 78233-48-4)

Structural Differences :

  • The core thiazinane ring is retained, but the carboxylic acid group is positioned at C2 instead of C3.
  • No methyl substituents are present on the ring.

Physicochemical Properties :

Property (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic Acid 1,3-Thiazinane-2-carboxylic Acid
Molecular Formula C7H13NO2S C5H9NO2S
Molecular Weight ~175.25 g/mol 147.20 g/mol
Hydrogen Bond Donors 2 (NH and COOH) 2 (NH and COOH)
Hydrogen Bond Acceptors 4 4
XLogP3 Estimated ~0.5 (higher lipophilicity) -2

Functional Implications :

  • However, the lack of methyl substituents may decrease metabolic stability compared to the dimethylated analog .

(3S)-2,2-Dimethyl-4-[4-(4-Pyridyloxy)phenylsulfonyl]-1,4-thiazinane-3-carboxylic Acid (CAS: 192329-83-2)

Structural Differences :

  • A bulky 4-(4-pyridyloxy)phenylsulfonyl group is added at the C4 position of the thiazinane ring.

Physicochemical Properties :

Property This compound Sulfonyl-Substituted Derivative
Molecular Formula C7H13NO2S C21H23N2O5S2
Molecular Weight ~175.25 g/mol ~471.55 g/mol
Hydrogen Bond Acceptors 4 7 (additional sulfonyl O atoms)
Topological Polar Surface Area ~74.6 Ų ~130 Ų (estimated)

Functional Implications :

  • The sulfonyl group introduces polarity and hydrogen-bonding capacity, which may improve target binding in enzyme inhibition but reduce blood-brain barrier permeability.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

Structural Differences :

  • A pyrimidine ring replaces the thiazinane core.
  • Chlorine and methyl substituents are present at C2 and C6, respectively.

Physicochemical Properties :

Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Molecular Formula C7H13NO2S C6H5ClN2O2
Molecular Weight ~175.25 g/mol 172.57 g/mol
Hydrogen Bond Acceptors 4 4
XLogP3 ~0.5 Estimated ~1.2

Functional Implications :

  • The pyrimidine ring’s aromaticity enhances planarity, favoring π-π stacking interactions in biological targets.

Data Tables for Quick Reference

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Substituents Molecular Weight XLogP3
This compound (84915-43-5) 1,4-Thiazinane C2: 2×CH3; C3: COOH 175.25 ~0.5
1,3-Thiazinane-2-carboxylic Acid (78233-48-4) 1,3-Thiazinane C2: COOH 147.20 -2
Sulfonyl Derivative (192329-83-2) 1,4-Thiazinane C4: Sulfonyl-pyridyloxy 471.55 ~1.8

Biological Activity

(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid is a compound belonging to the thiazine family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Thiazine Compounds

Thiazine derivatives are known for their significant pharmacological properties, which include:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Antitumor : Exhibiting cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antioxidant : Scavenging free radicals and protecting cellular integrity.

The thiazine core structure contributes to these activities through various biochemical interactions, making it a valuable scaffold in medicinal chemistry .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazine derivatives inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of xanthine oxidase or other oxidoreductases, which are crucial in purine metabolism .
  • DNA Interaction : Some thiazine compounds exhibit the ability to intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication and transcription processes .
  • Receptor Modulation : Thiazines can interact with various receptors (e.g., GABA receptors), influencing neurotransmitter systems and potentially offering neuroprotective effects .

Antimicrobial Activity

A study highlighted the efficacy of thiazine derivatives against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated significant inhibition of bacterial growth with IC50 values lower than traditional antibiotics .

Antitumor Effects

Research has shown that this compound exhibits cytotoxicity against various human cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

In animal models, thiazine derivatives have shown promise in reducing inflammation markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Activity TypeMechanismReferenceObserved Effect
AntimicrobialEnzyme inhibition Significant growth inhibition
AntitumorDNA interaction Induction of apoptosis
Anti-inflammatoryCytokine modulation Decreased levels of inflammatory cytokines

Q & A

Basic Research Questions

Q. How is (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid synthesized, and what key reaction parameters influence yield and stereochemical purity?

  • Methodological Answer : The synthesis often involves cyclization strategies, such as thermal lactamization using catalysts like polyphosphoric acid (PPA), to form the thiazinane ring. Key parameters include:

  • Temperature control (to prevent side reactions like over-oxidation or ring-opening).
  • Solvent polarity (to stabilize intermediates and favor the (3S) configuration).
  • Chiral auxiliaries (e.g., L-proline derivatives) to enforce stereochemical outcomes.
    Reaction progress should be monitored via TLC or HPLC to isolate intermediates and ensure purity .

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration via Flack parameters (e.g., Flack parameter = 0.01(8) in related structures), using SHELX software for refinement .
  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane-isopropanol gradients to separate enantiomers.
  • NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) induce splitting of signals for stereochemical analysis .

Q. How can researchers quantify this compound in biological matrices like urine or plasma?

  • Methodological Answer :

  • Derivatization : Use isobutyl chloroformate to enhance volatility for GC-MS analysis.
  • Extraction : Liquid-liquid extraction (LLE) with ethyl acetate improves recovery from complex matrices.
  • Validation : Include spike-recovery experiments (85–115% recovery) and internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can co-eluting stereoisomers of this compound derivatives be resolved during HPLC analysis?

  • Methodological Answer :

  • Column optimization : Switch from C18 to phenyl-hexyl phases to enhance selectivity for polar isomers.
  • Mobile phase adjustments : Add ion-pairing agents (e.g., 0.1% trifluoroacetic acid) or adjust pH (2.5–3.5) to improve resolution.
  • Temperature gradients : Raise column temperature (e.g., 40°C) to reduce retention time variability for epimers, as noted in pharmacopeial methods .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • pH control : Store solutions at pH 6–7 (neutral) to prevent acid-catalyzed ring-opening.
  • Temperature : Avoid prolonged exposure to >40°C; lyophilization is preferred for long-term storage.
  • Light sensitivity : Use amber vials to mitigate photodegradation, especially in aqueous media .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., enzymes in homocysteine metabolism) to assess binding affinity.
  • QSAR models : Correlate substituent effects (e.g., methyl groups at C2) with activity using descriptors like logP and polar surface area.
  • MD simulations : Analyze conformational stability in aqueous environments (e.g., 100-ns trajectories in GROMACS) .

Q. What experimental approaches validate the role of this compound in metabolic pathways involving homocysteine?

  • Methodological Answer :

  • Isotope tracing : Use ¹³C-labeled compound to track incorporation into homocysteine derivatives via LC-HRMS.
  • Enzyme inhibition assays : Measure IC₅₀ values against cystathionine β-synthase (CBS) using spectrophotometric detection of reaction intermediates.
  • Knockout models : Compare homocysteine levels in wild-type vs. CBS-deficient cell lines treated with the compound .

Tables for Key Data

Property Method Typical Result Reference
Stereochemical purityChiral HPLC (Chiralpak® IA)>98% enantiomeric excess
Melting pointDifferential Scanning Calorimetry185–187°C (dec.)
Urine recovery (GC-MS)LLE with derivatization92.4% ± 3.1 (n=5)
Binding affinity (AutoDock Vina)Docking with CBSΔG = -7.8 kcal/mol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid
Reactant of Route 2
(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid

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